2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride has been explored in various synthetic pathways due to its unique chemical properties. For instance, its application in the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts showcases its utility in generating nitrogen heterocycles, a core structure in many pharmacologically active compounds (Peixoto et al., 2010). The synthesis processes often involve reactions under specific conditions to yield complex structures, such as anticancer agents (Temple et al., 1983), highlighting the chemical's versatility in contributing to the development of therapeutic agents.
Application in Medicinal Chemistry
The compound has been instrumental in the synthesis of molecules with potential therapeutic applications. For example, its role in the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related structures showcases its utility in generating compounds with antileukemic activity (Anderson et al., 1988). This underscores the chemical's importance in the discovery and development of new anticancer drugs, further demonstrating its value in medicinal chemistry research.
Photoredox Catalysis
The compound also finds application in photoredox catalysis, exemplifying modern synthetic methods that harness light energy to facilitate chemical reactions. This approach is crucial for developing novel reaction pathways and synthesizing complex organic compounds with potential applications in various fields, including drug development and materials science (Wang et al., 2022).
Fluorination Techniques
Its utility extends to fluorination techniques, which are pivotal in modifying the chemical properties of organic molecules, thereby enhancing their pharmacological profile. The compound has been utilized in innovative methods to introduce fluorine atoms into organic substrates, showcasing its critical role in the development of fluorinated pharmaceuticals and agrochemicals (Troegel & Lindel, 2012).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-pyrrolidin-1-ylpyridin-3-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c13-12(14,15)8-20-11(19)17-9-4-3-5-16-10(9)18-6-1-2-7-18;/h3-5H,1-2,6-8H2,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKLJBMOJZCDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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